1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
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Overview
Description
1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound known for its unique structural features and significant biological activities. This compound belongs to the class of pyrroloquinolines, which are known for their diverse pharmacological properties, including antibacterial, antitumor, and anticoagulant activities .
Preparation Methods
The synthesis of 1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves several steps:
Reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-diones: This step is typically carried out using aqueous hydrazine hydrate, which selectively reduces the C1=O carbonyl group to form the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-ones.
Condensation with Aldehydes and Acetone: The reduction products are then condensed with aldehydes and acetone to afford new derivatives in yields ranging from 59% to 78%.
Transamination with Primary Amines: The reaction of the resulting compounds with N,N-dimethylformamide dimethyl acetal, followed by transamination with primary amines, leads to the formation of 1-{[(het)arylamino]methylidene}-4H-pyrrolo[3,2,1-IJ]quinolin-2-ones in yields of 65% to 83%.
Chemical Reactions Analysis
1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications:
Anticoagulant Activity: The compound has been evaluated for its ability to inhibit blood coagulation factors Xa and XIa.
Antibacterial and Antitumor Activities: Pyrroloquinoline derivatives, including this compound, have shown significant antibacterial and antitumor activities.
Potential Therapeutic Uses: The compound is being explored for its potential use in treating various conditions, including diabetes, asthma, epilepsy, and obesity.
Mechanism of Action
The mechanism of action of 1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets and pathways:
Inhibition of Blood Coagulation Factors: The compound inhibits blood coagulation factors Xa and XIa, which play crucial roles in the blood coagulation cascade.
Interaction with Biological Targets: The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological activities.
Comparison with Similar Compounds
1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can be compared with other similar compounds:
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
1-Hydroxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-ones: These compounds are closely related and exhibit similar pharmacological properties.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5,9,11,11-tetramethyl-3-nitroso-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaen-2-ol |
InChI |
InChI=1S/C15H16N2O2/c1-8-5-6-10-9(2)7-15(3,4)17-13(10)11(8)12(16-19)14(17)18/h5-7,18H,1-4H3 |
InChI Key |
RJBFSVPLARHXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N3C2=C(C=C1)C(=CC3(C)C)C)O)N=O |
Origin of Product |
United States |
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